molecular formula C24H23N3O3S2 B393901 METHYL 2-[2-AMINO-3-CYANO-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

METHYL 2-[2-AMINO-3-CYANO-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B393901
M. Wt: 465.6g/mol
InChI Key: JEDZKRDYNYFCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-amino-3-cyano-5-oxo-4-(3-thienyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a quinoline and benzothiophene framework. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-AMINO-3-CYANO-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. One common method includes the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often involve refluxing in dry methanol with sodium methoxide as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-amino-3-cyano-5-oxo-4-(3-thienyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents include sodium methoxide for base-catalyzed reactions, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-[2-amino-3-cyano-5-oxo-4-(3-thienyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-amino-3-cyano-5-oxo-4-(3-thienyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combined quinoline and benzothiophene structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H23N3O3S2

Molecular Weight

465.6g/mol

IUPAC Name

methyl 2-(2-amino-3-cyano-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydroquinolin-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H23N3O3S2/c1-30-24(29)20-14-5-2-3-8-18(14)32-23(20)27-16-6-4-7-17(28)21(16)19(13-9-10-31-12-13)15(11-25)22(27)26/h9-10,12,19H,2-8,26H2,1H3

InChI Key

JEDZKRDYNYFCLG-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CSC=C5)C(=O)CCC4

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CSC=C5)C(=O)CCC4

Origin of Product

United States

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